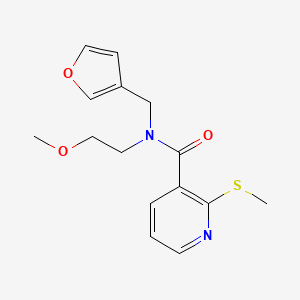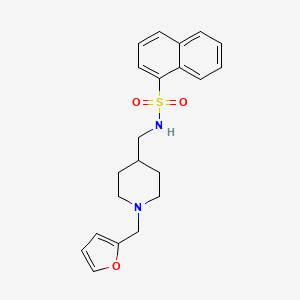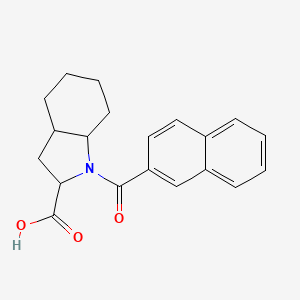
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid, also known as NI2C, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. NI2C is a cyclic amino acid that has a unique structure, which makes it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is not fully understood, but it is believed to act through various pathways depending on the target disease. In cancer cells, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDKs, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells. In inflammation, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been found to have various biochemical and physiological effects depending on the target disease. In cancer cells, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In Alzheimer's disease, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid reduces oxidative stress and inflammation in the brain, which leads to a reduction in neurodegeneration.
实验室实验的优点和局限性
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have activity against various disease targets, making it a promising candidate for drug development. However, there are also some limitations to using 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid in lab experiments. Its moderate yield and purity can make it difficult to work with, and its mechanism of action is not fully understood, which can make it challenging to optimize its activity.
未来方向
There are several future directions for the study of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid. One potential direction is the development of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid derivatives that have improved potency and selectivity for specific disease targets. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the mechanism of action of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid could be further elucidated to better understand its activity against various disease targets. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid as a potential drug candidate.
Conclusion:
In conclusion, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a promising compound for the development of new drugs in medicinal chemistry. Its unique structure and activity against various disease targets make it a promising candidate for drug development. While there are still some limitations to using 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid in lab experiments, there are several future directions for its study that could lead to the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
合成方法
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis begins with the protection of the amine group of tryptophan, followed by the reduction of the naphthalene ring to form a tetrahydroindole derivative. The tetrahydroindole derivative is then oxidized to form the desired 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid product. The overall yield of the synthesis is moderate, but the purity of the final product can be improved through purification techniques such as column chromatography.
科学研究应用
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against various disease targets, including cancer, inflammation, and neurological disorders. 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, where it has been found to have neuroprotective effects.
属性
IUPAC Name |
1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMVFKWQOPVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

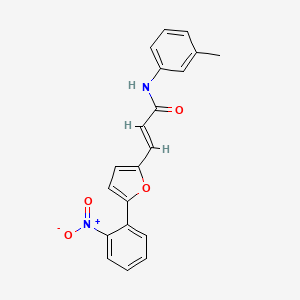
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2802431.png)
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
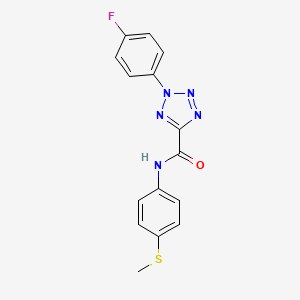
![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)
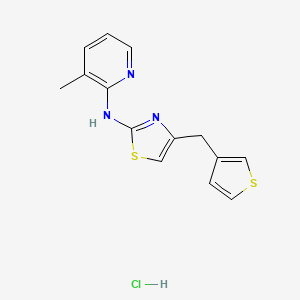
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)
![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)
